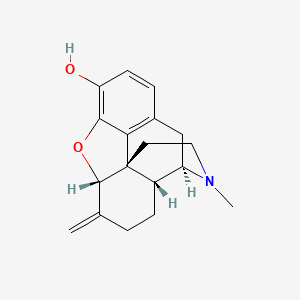
6-Methylenedihydroepoxymorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylenedihydroepoxymorphine is an opiate analogue structurally related to desomorphine. It is a derivative of hydromorphone, where the 6-ketone group has been replaced by a methylidene group. This compound exhibits sedative and analgesic effects and is a potent μ-opioid agonist, being approximately 80 times stronger than morphine . Despite its potency, it has never been developed for medical use in humans.
准备方法
6-Methylenedihydroepoxymorphine is synthesized in two main steps:
Wittig Reaction: Hydrocodone is reacted with methylenetriphenylphosphorane and an alkyl lithium reagent in diethyl ether to form 6-Methylenedihydrodesoxycodeine.
Cleavage of the 3-Methoxy Group: The 3-methoxy group is then cleaved to hydroxy by reaction with pyridine.
The second step often gives fairly low yields, but these can be improved by optimizing the reaction conditions.
化学反应分析
6-Methylenedihydroepoxymorphine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Methylenedihydroepoxymorphine has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of opioid compounds.
Biology: It is used to investigate the effects of potent μ-opioid agonists on biological systems.
Medicine: It is used in preclinical studies to evaluate its analgesic and sedative properties.
Industry: It is used in the development of new analgesic drugs with fewer side effects.
作用机制
6-Methylenedihydroepoxymorphine exerts its effects by binding to the μ-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of μ-opioid receptors also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability .
相似化合物的比较
6-Methylenedihydroepoxymorphine is structurally similar to several other compounds, including:
Desomorphine: Known for its potent analgesic effects but also for its severe side effects.
Methyldesorphine: Another potent opioid analgesic with similar effects.
Nalmefene: An opioid antagonist used to counteract the effects of opioid overdose.
Xorphanol: A mixed agonist-antagonist opioid with both analgesic and antagonist properties.
Compared to these compounds, this compound is unique in its combination of high potency and relatively fewer side effects, particularly in terms of gastrointestinal motility inhibition .
属性
CAS 编号 |
3414-84-4 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(4R,4aR,7aS,12bS)-3-methyl-7-methylidene-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO2/c1-10-3-5-12-13-9-11-4-6-14(20)16-15(11)18(12,17(10)21-16)7-8-19(13)2/h4,6,12-13,17,20H,1,3,5,7-9H2,2H3/t12-,13+,17-,18-/m0/s1 |
InChI 键 |
LBCZKDPFDXFDTN-GGNLRSJOSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=C)CC4 |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=C)CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


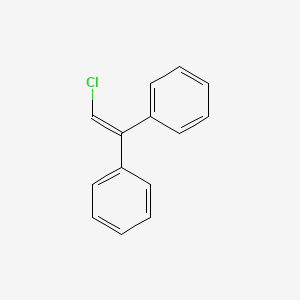
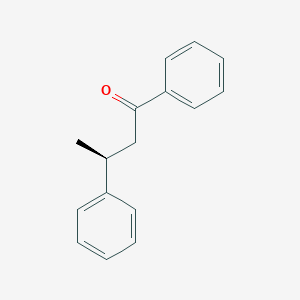
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)
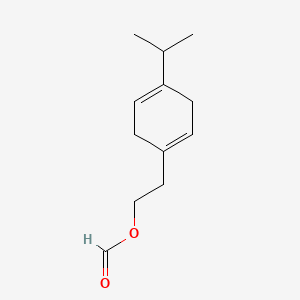

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
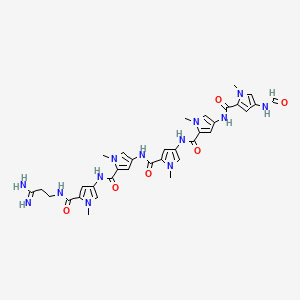
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
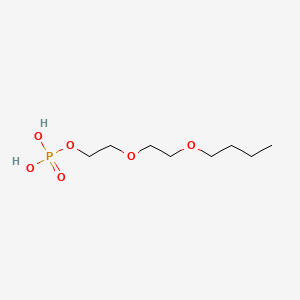
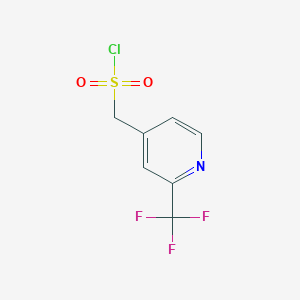
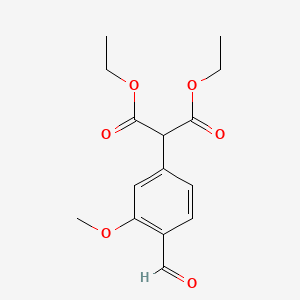
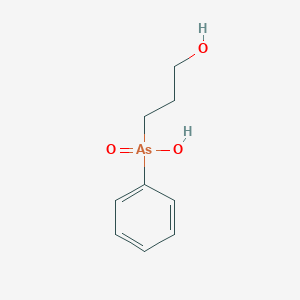
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
